molecular formula C5H6F3O3P B6214232 dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate CAS No. 2731014-42-7

dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Cat. No. B6214232
CAS RN: 2731014-42-7
M. Wt: 202.1
InChI Key:
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Description

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate (DMP) is a versatile and commercially available compound used in a variety of applications. It is a colorless liquid with a low boiling point and a characteristic smell. DMP is a phosphonate ester, which is a type of compound with a phosphorus-oxygen-carbon backbone. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor to other compounds.

Scientific Research Applications

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds and as a catalyst for polymerization reactions. It is also used as a precursor to other compounds, such as dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonic acid and dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate esters. In addition, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has been used as a reagent in the synthesis of phosphonate-based organometallic compounds and as a catalyst in the hydrosilylation of unsaturated compounds.

Mechanism of Action

The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordinate covalent bond with electron-rich species. This bond can then be used to facilitate the transfer of electrons between the two species and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate are not well understood. However, studies have shown that the compound can have an effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The primary advantage of using dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate in laboratory experiments is its low boiling point, which makes it easy to handle and store. In addition, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is relatively inexpensive and widely available, making it a cost-effective reagent. However, the compound is highly reactive and can be toxic if inhaled or ingested, so it should be handled with caution.

Future Directions

In the future, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate may be used in a variety of applications, including as a catalyst for the synthesis of pharmaceuticals, as an additive in fuel cells, and as a reagent for the synthesis of organometallic compounds. In addition, further research may be conducted to explore the biochemical and physiological effects of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate and to develop new methods of synthesis. Finally, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate may be used to develop new types of materials, such as catalysts, polymers, and nanomaterials.

Synthesis Methods

Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is typically synthesized through the reaction of methylmagnesium chloride with trifluoropropargyl chloride. This reaction yields dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate as the major product, along with some minor byproducts. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon gas, and at a temperature of around -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Methyl phosphonic acid", "3,3,3-trifluoroprop-1-yn-1-ol", "Dimethyl sulfate", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Conversion of methyl phosphonic acid to methyl phosphonate ester using dimethyl sulfate as a methylating agent in the presence of sodium hydride as a base in tetrahydrofuran solvent.", "Step 2: Conversion of 3,3,3-trifluoroprop-1-yn-1-ol to its corresponding triflate using triflic anhydride as a reagent in dichloromethane solvent.", "Step 3: Coupling of the methyl phosphonate ester and triflate using palladium catalyst in the presence of triethylamine as a base in dichloromethane solvent to form the desired product, dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate.", "Step 4: Purification of the product using methanol, acetic acid, sodium bicarbonate, and magnesium sulfate as reagents to obtain the final product in high yield and purity." ] }

CAS RN

2731014-42-7

Molecular Formula

C5H6F3O3P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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